molecular formula C17H21N3O3S B5861808 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B5861808
M. Wt: 347.4 g/mol
InChI Key: OEXCSPDRTGHJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide, also known as CTB, is a compound that has been extensively studied for its potential use in various scientific applications. CTB is a small molecule that has a unique chemical structure, which makes it an interesting candidate for use in research.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is not fully understood, but it is thought to interact with specific protein targets in cells, which can lead to changes in cellular processes.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the alteration of ion channel function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide in lab experiments is its unique chemical structure, which makes it an interesting candidate for studying specific cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide, including further investigation into its mechanism of action, the development of more specific and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide derivatives, and the exploration of its potential use in other scientific applications, such as neuroscience and drug discovery.
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a small molecule that has been extensively studied for its potential use in various scientific applications. Its unique chemical structure and various biochemical and physiological effects make it an interesting candidate for further research. However, its mechanism of action is not fully understood, which highlights the need for continued investigation into this compound.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzoyl chloride with cyclohexylamine to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a potential anticancer agent, and as a tool for studying the function of ion channels.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-13-10-6-9-12(14(13)23-2)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCSPDRTGHJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.